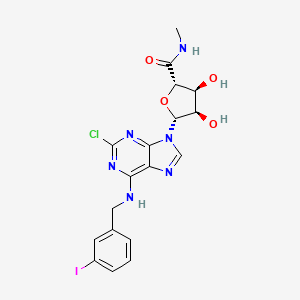

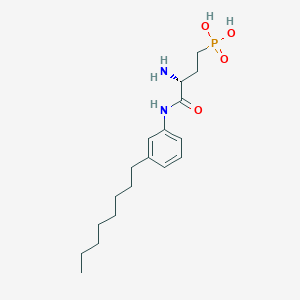

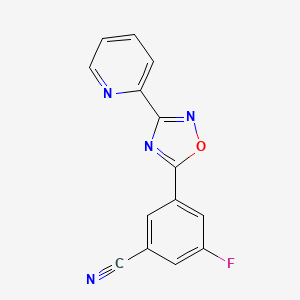

2-Cl-IB-MECA

Descripción general

Descripción

Este compuesto ha mostrado ser prometedor en el tratamiento del carcinoma hepatocelular y la enfermedad hepática grasa no alcohólica/esteatohepatitis no alcohólica . Su mecanismo de acción involucra la desregulación de las vías de transducción de señales NF-κB y Wnt, lo que lleva a la apoptosis de las células tumorales .

Aplicaciones Científicas De Investigación

CF-102 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: CF-102 se utiliza como un compuesto de referencia en estudios que involucran receptores de adenosina.

Biología: Se utiliza para estudiar los efectos de la activación del receptor A3 de adenosina en los procesos celulares.

Industria: CF-102 se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores de adenosina.

Mecanismo De Acción

El mecanismo de acción de CF-102 implica la desregulación de las vías de transducción de señales NF-κB y Wnt . Esto lleva a la apoptosis de las células tumorales y está mediado por niveles de expresión reducidos de la proteína de señalización fosfoinositol-3-fosfato (PI3K). El compuesto también afecta tres vías de transducción de señales aguas abajo: Wnt, NF-κB y α-SMA, que colectivamente controlan la inflamación, la fibrosis y la esteatosis hepática .

Análisis Bioquímico

Biochemical Properties

Namodenoson displays 2500- and 1400-fold selectivity over A1 and A2A receptors respectively . It interacts with the A3 adenosine receptor, a G protein-coupled receptor, and exerts its effects by binding to this receptor with a Ki value of 0.33 nM .

Cellular Effects

In human ADF cells of astroglial lineage, 100 nM Namodenoson caused a marked reorganization of the cytoskeleton, with the appearance of stress fibers and numerous cell protrusions . High concentrations of Namodenoson directly cause an influx of Ca2+ .

Molecular Mechanism

Namodenoson exerts its effects at the molecular level by binding selectively to the A3 adenosine receptor and activating it . This leads to the deregulation of downstream signaling pathways, such as the PI3K/NF-kB/Wnt/β-catenin signaling pathway , which may lead to apoptosis in tumor cells expressing the A3 adenosine receptor .

Temporal Effects in Laboratory Settings

The effects of Namodenoson have been observed to change over time in laboratory settings. For example, intravenous administration of 200 μg/kg Namodenoson resulted in a short-lasting hypotension, which was accompanied by a 50-100-fold increase in plasma histamine concentrations .

Dosage Effects in Animal Models

In animal models, the effects of Namodenoson vary with different dosages. For instance, intravenous administration of 200 μg/kg Namodenoson resulted in a short-lasting hypotension .

Métodos De Preparación

CF-102 se puede sintetizar a través de varias rutas sintéticas. Un método común implica el uso de 2-cloro-N6-(3-yodobencil)adenosina-5’-N-metiluronamida (2-Cl-IB-MECA) como material de partida . Las condiciones de reacción típicamente implican el uso de solventes como el dimetilsulfóxido (DMSO) y reactivos como el hidruro de sodio (NaH) para facilitar la reacción

Análisis De Reacciones Químicas

CF-102 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: CF-102 se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Se pueden realizar reacciones de reducción en CF-102 para producir formas reducidas del compuesto.

Sustitución: CF-102 puede experimentar reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno (H2O2) y agentes reductores como el borohidruro de sodio (NaBH4). Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

CF-102 es único en su alta selectividad para el receptor A3 de adenosina, mostrando una selectividad 2500 y 1400 veces mayor sobre los receptores A1 y A2A, respectivamente . Compuestos similares incluyen:

2-Cl-IB-MECA: Un precursor de CF-102 con una selectividad de receptor similar.

Cl-IB-MECA: Otro agonista del receptor de adenosina con perfiles de selectividad ligeramente diferentes.

La singularidad de CF-102 radica en su mecanismo de acción específico y sus potenciales aplicaciones terapéuticas en enfermedades hepáticas .

Propiedades

IUPAC Name |

(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSYPUKKXMNCNQ-PFHKOEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClIN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167504 | |

| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163042-96-4 | |

| Record name | Namodenoson [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163042964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Namodenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-IB-MECA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAMODENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z07JR07J6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Cl-IB-MECA?

A1: Cl-IB-MECA acts as a highly selective agonist for the A3AR, a G protein-coupled receptor primarily coupled to the Gi protein. [, , , , , ]

Q2: How does Cl-IB-MECA binding to A3AR affect downstream signaling pathways?

A2: Cl-IB-MECA binding to A3AR activates Gi proteins, leading to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, deregulates downstream signaling pathways, including Wnt/β-catenin and NF-κB, ultimately influencing gene expression and cellular responses. [, , , , ]

Q3: What are the consequences of Wnt/β-catenin and NF-κB pathway deregulation by Cl-IB-MECA?

A3: Deregulation of these pathways by Cl-IB-MECA can induce a cascade of events including:

- Inhibition of cell proliferation: Cl-IB-MECA has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic cancer, and liver cancer, by inducing cell cycle arrest and downregulating proteins involved in cell cycle progression. [, , , , , ]

- Induction of apoptosis: Cl-IB-MECA can trigger apoptosis in tumor cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death. [, , , ]

- Anti-inflammatory effects: Cl-IB-MECA exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-8. [, , , , ]

- Modulation of immune cell function: Cl-IB-MECA can influence the activity of immune cells, including neutrophils, natural killer (NK) cells, and dendritic cells, potentially contributing to its anti-tumor and anti-inflammatory effects. [, , , ]

Q4: Are there any A3AR-independent effects of Cl-IB-MECA?

A4: While Cl-IB-MECA primarily exerts its effects through A3AR, some studies suggest potential A3AR-independent mechanisms at higher concentrations. Further research is needed to fully elucidate these effects. [, ]

Q5: What is the molecular formula and weight of Cl-IB-MECA?

A5: The molecular formula of Cl-IB-MECA is C20H21ClIN7O5, and its molecular weight is 585.8 g/mol. []

Q6: Is there any information available regarding spectroscopic data for Cl-IB-MECA?

A6: The provided research papers primarily focus on the biological activity and therapeutic potential of Cl-IB-MECA. Specific spectroscopic data, such as NMR or IR spectra, are not discussed in detail.

Q7: What in vitro models have been used to study the effects of Cl-IB-MECA?

A7: Numerous in vitro studies have employed various cancer cell lines, including melanoma, pancreatic cancer, liver cancer, and bladder cancer cells, to investigate the anti-proliferative, pro-apoptotic, and anti-inflammatory effects of Cl-IB-MECA. [, , , , , , , , ]

Q8: What in vivo models have been utilized to evaluate the efficacy of Cl-IB-MECA?

A8: Researchers have employed several in vivo models, including:

- Mouse models of melanoma: Studies have demonstrated that Cl-IB-MECA inhibits tumor growth and metastasis in melanoma-bearing mice. [, ]

- Murine models of autoimmune arthritis: Cl-IB-MECA has shown efficacy in reducing inflammation and joint damage in models of rheumatoid arthritis. []

- Rat models of myocardial ischemia/reperfusion injury: Research suggests that Cl-IB-MECA can protect the heart from damage caused by ischemia and reperfusion. [, , ]

- Mouse models of anthrax infection: Studies indicate that Cl-IB-MECA, in combination with antibiotics, can improve survival in mice infected with Bacillus anthracis. []

Q9: What are the key findings from clinical trials investigating Cl-IB-MECA (Namodenoson)?

A9: Clinical trials have primarily focused on the use of Namodenoson for:

- Hepatocellular carcinoma (HCC): Phase II trials have shown promising results in patients with advanced HCC and moderate hepatic dysfunction (Child-Pugh B7), demonstrating a favorable safety profile and potential efficacy signals in overall survival. [, , , ]

- Non-alcoholic steatohepatitis (NASH): A Phase IIa study demonstrated the safety and potential efficacy of Namodenoson in patients with NAFLD, with improvements observed in liver enzymes, fibrosis markers, and steatosis. A Phase IIb trial is currently underway. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

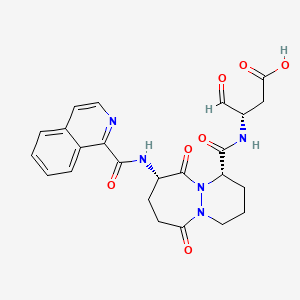

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)

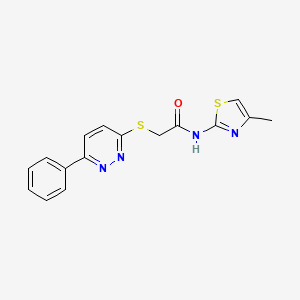

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)

![ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride](/img/structure/B1684057.png)